(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid
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Overview
Description
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid is a complex organic compound that features a benzyloxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected amino acid with another amino acid derivative under peptide coupling conditions. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of peptides and peptide-like compounds.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method to remove the benzyloxycarbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the benzyloxycarbonyl group yields the free amine, which can then be further modified.
Scientific Research Applications
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid involves its ability to participate in peptide bond formation. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can engage in further chemical transformations, facilitating the synthesis of more complex structures.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid
Uniqueness
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid is unique due to its specific structure, which includes a benzyloxycarbonyl-protected amino group and a methyl-substituted pentanamido moiety. This combination of features makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(2)9-14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t12-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMXJBNCYBDNTJ-JSGCOSHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2817-13-2 |
Source
|
Record name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2817-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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